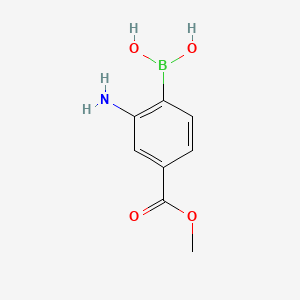

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372253 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774530-27-7 | |

| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Boronic Acid Moiety as a Cornerstone of Modern Chemistry

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Applications, and Characterization

Boronic acids have emerged from relative obscurity to become indispensable tools in the arsenal of the modern chemist. Their unique electronic properties, stability, and versatile reactivity have positioned them at the forefront of innovation in both synthetic and medicinal chemistry.[1] The ability of the boronic acid group to engage in reversible covalent bonding with diols and specific amino acid residues has opened new frontiers in drug design, leading to approved therapeutics like the proteasome inhibitor bortezomib (Velcade®).[1][2] Furthermore, their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the way carbon-carbon bonds are constructed, enabling the synthesis of complex molecular architectures with unprecedented efficiency.[3][4]

This guide focuses on a particularly valuable building block: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid . This trifunctional reagent, incorporating a boronic acid, an aniline amine, and a methyl ester, offers a rich platform for molecular elaboration. Its strategic substitution pattern makes it a highly sought-after intermediate in the development of targeted therapeutics, advanced materials, and specialized chemical probes. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide that not only details protocols but also explains the underlying scientific principles governing the use of this versatile compound.

Core Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is the first step toward its effective application. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is typically supplied and handled as its more stable hydrochloride salt, which improves its shelf-life and handling characteristics.

Caption: Chemical structure of the title compound.

Table 1: Key Properties and Specifications

| Property | Value | Source(s) |

| Chemical Name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride | [5][6] |

| CAS Number | 380430-55-7 | [5][6][7] |

| Molecular Formula | C₈H₁₀BNO₄ · HCl | [5][7] |

| Molecular Weight | 231.44 g/mol | [5][6][7] |

| Appearance | White to orange crystalline powder | [5] |

| Melting Point | ~180 °C | [5][6] |

| Purity | ≥98.0% (by HPLC) | [5] |

| Storage Conditions | Room temperature, store in a cool, dry, dark place. For long-term stability, storage at <15°C under an inert atmosphere is recommended. | [8] |

Synthesis Pathway: A Stepwise Elucidation

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to manage the regioselectivity and compatibility of the functional groups. The pathway described in patent literature provides a robust and scalable method starting from p-carboxyphenylboronic acid.[9]

Caption: Synthetic workflow for the target compound.

Detailed Synthetic Protocol

This protocol is adapted from established patent literature.[9]

Step 1: Nitration of p-Carboxyphenylboronic Acid

-

Setup: To a jacketed reaction vessel maintained at 0-10 °C, add concentrated sulfuric acid and fuming nitric acid.

-

Addition: While stirring vigorously, add p-carboxyphenylboronic acid in portions, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The strong acidic and low-temperature conditions are crucial to prevent decomposition of the boronic acid moiety and to control the regioselectivity of the nitration. The boronic acid group is an ortho-, para- director, but the ortho position is sterically less hindered and electronically activated, favoring nitration at the 2-position.

-

-

Reaction: Maintain the reaction mixture at this temperature for 2-3 hours to ensure complete conversion.

-

Workup: Carefully quench the reaction by pouring it over ice. The precipitated product, 2-nitro-4-carboxyphenylboronic acid, is collected by filtration and washed with cold water.

Step 2: Esterification

-

Setup: To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of methanol, which acts as both solvent and reagent.

-

Catalysis: Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The esterification protects the carboxylic acid from participating in side reactions during the subsequent reduction step. Refluxing drives the equilibrium towards the product, methyl 3-nitro-4-boronobenzoate.

-

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. The crude product can be purified or used directly in the next step.

Step 3: Catalytic Reduction and Salt Formation

-

Setup: In a hydrogenation reactor, dissolve the methyl 3-nitro-4-boronobenzoate from Step 2 in methanol. Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.

-

Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.[10] The presence of hydrochloric acid ensures that the final product is isolated as its more stable hydrochloride salt directly upon formation of the amine.

-

-

Reaction: Pressurize the reactor with hydrogen gas (1-3 atm) and maintain the temperature between 30-50 °C for 8-10 hours, or until hydrogen uptake ceases.

-

Workup: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Add acetone or ethyl acetate to the residue to induce precipitation.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

Core Applications in Research and Development

This molecule's utility stems from its trifunctional nature, allowing it to serve as a versatile linchpin in complex molecular design.

A. The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most significant application of arylboronic acids.[3] The reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl with 4-Iodoanisole

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 mmol), 4-iodoanisole (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol).

-

Causality: The base is critical. It serves two purposes: first, to neutralize the hydrochloride salt of the boronic acid, and second, to activate the boronic acid by forming an anionic "ate" complex ([R-B(OH)₃]⁻). This boronate complex is more nucleophilic and readily undergoes transmetalation to the palladium center.[11] Water is often used as a co-solvent as it can enhance the rate of reaction.

-

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

B. Role in Medicinal Chemistry

The boronic acid functional group is a bioisostere of the carboxylic acid and can act as a transition-state analogue inhibitor of serine proteases.[1] The empty p-orbital on the sp²-hybridized boron atom acts as a potent electrophile, readily accepting a lone pair from the hydroxyl group of a serine residue in an enzyme's active site.

Caption: Boronic acid inhibiting a serine protease.

This reversible covalent interaction is a powerful mechanism for achieving high-potency enzyme inhibition.[5] The specific substitution pattern of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid allows for further derivatization at the amino and ester positions, enabling chemists to build complex molecules that can be precisely targeted to the binding pockets of enzymes like proteases, which are implicated in diseases ranging from cancer to viral infections.[2][5]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stability of the starting material is paramount for reproducible and reliable experimental outcomes. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating quality control system.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For the title compound, one would expect distinct signals for the aromatic protons (in the 6.5-8.0 ppm range), the amine protons (a broad singlet), the methoxy protons (~3.9 ppm), and the boronic acid hydroxyls (a very broad, often exchangeable signal).

-

¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. Key signals include the ester carbonyl (~167 ppm) and the carbon atom attached to the boron (which can be broad).

-

¹¹B NMR: This technique is specific for boron-containing compounds and is highly informative.[12] The sp²-hybridized boronic acid typically shows a chemical shift between 27-33 ppm. Upon interaction with a Lewis base (like the serine residue in an enzyme or a diol), the boron becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to approximately 4-10 ppm.[12] This makes ¹¹B NMR an excellent tool for studying binding interactions.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | Stretch | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretch | 3300-3500 | Medium, Doublet |

| C=O (Ester) | Stretch | 1700-1725 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1580-1610 | Medium |

| B-O | Stretch | 1310-1380 | Strong |

| C-O (Ester) | Stretch | 1250-1300 | Strong |

Note: The presence of broad O-H and N-H stretches can sometimes overlap in the 3200-3600 cm⁻¹ region.[13]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection is ideal due to the aromatic nature of the compound (typically monitored at ~254 nm).

-

Validation: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥98% is standard for this reagent.[5] This method is self-validating because it separates the target compound from potential impurities, starting materials, and byproducts, providing a quantitative measure of its integrity.

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. Boronic acids and their salts require specific attention.

Table 3: GHS Hazard Information for the Hydrochloride Salt

| Hazard Code | Statement | Precautionary Measures |

| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[7] |

| H319 | Causes serious eye irritation. | Wear eye/face protection.[7] |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][14] |

| H302 | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[7][15] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[14]

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[14]

-

Dispensing: Avoid creating dust when weighing or transferring the material.[16]

-

Spills: In case of a spill, avoid raising dust. Mechanically scoop the solid into a container for disposal. Ventilate the area.[16]

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

The compound can be sensitive to air and moisture over long periods. For optimal stability, especially for use in sensitive catalytic reactions, storing under an inert atmosphere (e.g., in a desiccator or glove box) is recommended.[8]

Conclusion and Future Outlook

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategically placed functional groups provide a scaffold for constructing molecules with precise three-dimensional arrangements, making it invaluable for Suzuki-Miyaura cross-coupling reactions and the rational design of enzyme inhibitors. By understanding its synthesis, reactivity, and analytical profile, researchers can confidently and effectively leverage its capabilities. As the demand for more sophisticated and targeted molecules in drug discovery and materials science continues to grow, the importance of versatile, high-quality building blocks like this one will only increase, ensuring its place in the chemist's toolkit for years to come.

References

-

D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [Link]

-

PubChem, 4-Methoxycarbonylphenylboronic acid, National Center for Biotechnology Information. [Link]

- Google Patents, CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

PubChem, 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride, National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal, Suzuki Coupling. [Link]

-

Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]

-

Carl ROTH, Safety Data Sheet: Phenylboronic acid. [Link]

-

S. M. P. V. S. N. K. et al., 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations, J. Chem. Educ. 2022, 99, 11, 3875–3882. [Link]

-

T. D. James et al., Molecular recognition with boronic acids—applications in chemical biology, J R Soc Interface. 2007 Dec 22; 4(17): 1097–1107. [Link]

-

C. C. Ersanli et al., DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid, C. R. Chimie 14 (2011) 446–455. [Link]

-

University of Wisconsin, CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Google Patents, US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | C8H11BClNO4 | CID 16427083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

CAS Number: 774530-27-7 Synonyms: 2-Amino-4-(methoxycarbonyl)benzeneboronic acid, Methyl 3-amino-4-boronobenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its hydrochloride salt (CAS No: 380430-55-7), tailored for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, synthesis, handling, and critical applications, with a focus on its role as a pivotal building block in modern organic synthesis.

Compound Overview and Physicochemical Properties

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a bifunctional organoboron compound. The strategic placement of an amino group ortho to the boronic acid and a methoxycarbonyl group para to the amino group imparts unique reactivity and utility, particularly in palladium-catalyzed cross-coupling reactions. The electron-donating amino group can influence the nucleophilicity of the boronic acid, while the electron-withdrawing ester provides a handle for further synthetic transformations.

The compound is most commonly supplied and handled as its hydrochloride salt to enhance stability, as the free amine can promote protodeboronation and oxidative degradation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 774530-27-7 (Freebase) | [1] |

| 380430-55-7 (HCl Salt) | [2][3][4] | |

| Molecular Formula | C₈H₁₀BNO₄ (Freebase) | [1] |

| C₈H₁₁BClNO₄ (HCl Salt) | [2] | |

| Molecular Weight | 194.98 g/mol (Freebase) | [1] |

| 231.44 g/mol (HCl Salt) | [2] | |

| Appearance | White to orange or green crystalline powder | [3][4] |

| Melting Point | ~180 °C (HCl Salt, Lit.) | [4] |

| Purity | Typically ≥98% (by HPLC) | [3][4] |

| Solubility | Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (THF, Dioxane) and ketones (acetone), moderate solubility in chloroform, and low solubility in hydrocarbons.[5] The hydrochloride salt is expected to have some solubility in water and alcohols. | |

| pKa | The pKa of the boronic acid moiety is estimated to be ~9. The pKa of the anilinium ion (the protonated amino group) is expected to be in the range of 2-3. | [4] |

Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Hydrochloride

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable route starts from the commercially available 4-carboxyphenylboronic acid. The following workflow is adapted from methodologies described in the patent literature.[5]

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a detailed, three-step procedure for the synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

Step 1: Nitration of 4-Carboxyphenylboronic Acid

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 43.3 g). Cool the flask to 0-10 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-carboxyphenylboronic acid (e.g., 10.0 g) in portions to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.[5]

-

Nitration: Add fuming nitric acid (e.g., 32.2 g) dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-nitro-4-carboxyphenylboronic acid, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification. A typical yield is around 90%.[5]

Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid

-

Reactor Setup: To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from the previous step, methanol, and a suitable dehydrating agent (e.g., a catalytic amount of concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux for 3-5 hours. The esterification is an equilibrium process; using an excess of methanol and a dehydrating agent drives the reaction to completion.

-

Work-up and Isolation: After cooling, remove the excess methanol under reduced pressure. The resulting residue, methyl 2-nitro-4-boronobenzoate, can be taken into an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester, which can often be used directly in the next step.

Step 3: Catalytic Hydrogenation to the Final Product

-

Reactor Setup: In a hydrogenation vessel, dissolve the methyl 2-nitro-4-boronobenzoate in methanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Acidification: Add concentrated hydrochloric acid to the mixture. The HCl is crucial for forming the stable hydrochloride salt of the final product.

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (1-3 atm). Heat the reaction to 30-50 °C and stir vigorously for 8-10 hours.[5] The hydrogenation of the nitro group is highly exothermic and should be conducted with appropriate temperature control.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.

-

Crystallization: Concentrate the filtrate under reduced pressure. Add acetone or ethyl acetate to the residue to induce precipitation/slurrying.[5]

-

Final Product: Collect the solid product by filtration, wash with a small amount of cold acetone or ethyl acetate, and dry under vacuum to yield (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride as a crystalline powder.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal and materials chemistry.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Insight: Causality in Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent.

-

Catalyst System (Palladium Source and Ligand): For a substrate like (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, the amino group can potentially coordinate to the palladium center, which may influence the catalytic activity. Phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphines are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2]

-

Base: A base is essential to activate the boronic acid for transmetalation.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be critical; stronger bases can accelerate the desired reaction but may also promote undesired side reactions like protodeboronation.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is frequently used. Water can play a beneficial role in the transmetalation step.

Exemplary Protocol: Synthesis of a PARP Inhibitor Intermediate

This boronic acid is a key intermediate in the synthesis of Niraparib, a potent PARP (Poly(ADP-ribose) polymerase) inhibitor used in cancer therapy.[7][8] The following is a representative protocol for a Suzuki-Miyaura coupling relevant to this application.

-

Reactor Setup: To a reaction vessel, add the aryl halide (e.g., a substituted bromo-indazole, 1.0 equiv), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction by HPLC or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the coupled product.

Scientific Integrity: Stability and Handling Considerations

The trustworthiness of any protocol relies on understanding the stability of the reagents. Arylboronic acids, particularly those with electron-donating groups like an amino substituent, are susceptible to a key side reaction: protodeboronation .

Caption: The undesired protodeboronation side reaction.

Trustworthiness Through Self-Validation: Minimizing Degradation

-

Storage: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its hydrochloride salt should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon).[9] Many boronic acids are hygroscopic and air-sensitive.[3] The use of a desiccator or a glovebox for storage is recommended for long-term stability.

-

Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture.[3] Using a glovebox or performing transfers under a stream of inert gas is best practice.

-

Reaction Conditions: In Suzuki-Miyaura reactions, prolonged heating in protic solvents, especially under strongly basic or acidic conditions, can increase the rate of protodeboronation. Therefore, reaction times should be optimized, and the reaction should be worked up promptly upon completion. The use of the hydrochloride salt helps to protect the amino group and can improve the compound's shelf life.

Conclusion and Future Outlook

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a valuable and versatile building block in organic synthesis. Its utility is most profoundly demonstrated in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of important pharmaceutical agents like PARP inhibitors. A thorough understanding of its synthesis, reactivity, and stability is paramount for its effective and reliable use in research and development. As the demand for complex, functionalized molecules continues to grow, the importance of well-designed building blocks like this boronic acid will only increase.

References

-

PubChem. (2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride). National Center for Biotechnology Information. [Link]

-

PubChem. (4-Methoxycarbonylphenylboronic acid). National Center for Biotechnology Information. [Link]

- Google Patents. (CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride).

-

Dalmás, D. A., et al. ("Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students). SciELO México. [Link]

-

Chemistry LibreTexts. (Suzuki-Miyaura Coupling). [Link]

- Jones, P., et al. (Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors). WO 2008084261.

-

Rose-Hulman Institute of Technology. (Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin). [Link]

-

University of Oxford. (Synthesis of Niraparib, a cancer drug candidate). [Link]

-

ResearchGate. (On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives). [Link]

-

Wikipedia. (Phenylboronic acid). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. 2-Aminophenylboronic acid | 5570-18-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 9. 774530-27-7|(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized aromatic boronic acid that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in its trifunctional nature, incorporating a reactive boronic acid moiety, an amino group, and a methoxycarbonyl group on a single phenyl ring. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.

Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent serves as a versatile precursor for introducing the 3-amino-4-boronobenzoate scaffold into target molecules.[1][2] Its application is particularly prevalent in the field of drug discovery, where it acts as a key intermediate in the synthesis of targeted therapies, including kinase and protease inhibitors.[3][4] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, and critical applications, with a focus on the underlying chemical principles and practical methodologies.

Section 1: Physicochemical Properties and Structural Analysis

The utility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid stems directly from its distinct structural features. The molecule is most commonly supplied and handled as its hydrochloride salt to improve stability, though the free base form is also used.

Caption: Molecular structures of the free base and hydrochloride salt.

The boronic acid group (-B(OH)2) is a Lewis acid, enabling its critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The ortho-disposed amino group (-NH2) can influence the reactivity of the boronic acid and serves as a key handle for subsequent derivatization, such as amide bond formation. The para-disposed methoxycarbonyl group (-COOCH3) is an electron-withdrawing group that can be hydrolyzed to the corresponding carboxylic acid, providing another site for bioconjugation or molecular extension.

Quantitative Data Summary

The key physicochemical properties are summarized below for both the free acid and its more common hydrochloride salt.

| Property | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl |

| IUPAC Name | (2-amino-4-methoxycarbonylphenyl)boronic acid | (2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride[5] |

| Molecular Formula | C₈H₁₀BNO₄[4] | C₈H₁₁BClNO₄[6] |

| Molecular Weight | 194.98 g/mol [4] | 231.44 g/mol [3][5] |

| CAS Number | 774530-27-7[4] | 380430-55-7[3][6] |

| Appearance | - | White to orange crystalline powder[3] |

| Melting Point | - | ~180 °C[3][6] |

| Purity | ≥95% | ≥98% (HPLC)[3] |

Section 2: Synthesis and Manufacturing

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical industrial route begins with a readily available starting material, p-carboxyphenylboronic acid.[7] The causality of the sequence is crucial: the directing effects of the substituents are leveraged to install the functional groups in the correct positions.

The synthetic pathway can be summarized in three primary stages:

-

Nitration: The process begins with the electrophilic nitration of p-carboxyphenylboronic acid. The carboxyl and boronic acid groups are meta-directing, but the reaction conditions are controlled to favor the introduction of a nitro group ortho to the boronic acid.[7]

-

Esterification: The resulting 2-nitro-4-carboxyphenylboronic acid is then subjected to esterification, typically using methanol under acidic conditions, to yield 2-nitro-4-(methoxycarbonyl)phenylboronic acid. This step protects the carboxylic acid and enhances the solubility of the intermediate in organic solvents for the subsequent reduction.[7]

-

Reduction & Salt Formation: The final step involves the catalytic hydrogenation of the nitro group to an amine. This is often performed using hydrogen gas with a palladium catalyst in the presence of hydrochloric acid, which concurrently reduces the nitro group and forms the stable hydrochloride salt of the final product.[7]

Caption: General workflow for the synthesis of the target compound.

This self-validating protocol ensures that each step purifies the intermediate for the next, culminating in a high-purity final product suitable for pharmaceutical applications.

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The paramount application of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2][8] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a cornerstone of modern drug discovery.[9][10]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. The base (e.g., carbonate, phosphate, or hydroxide) is essential for forming a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates the transfer.[11]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: A simplified diagram of the Suzuki-Miyaura reaction mechanism.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride with a generic aryl bromide.

Trustworthiness: This protocol is a self-validating system. Successful formation of the biaryl product, confirmed by techniques like LC-MS and NMR, validates the integrity of the starting materials and the chosen reaction conditions. The reaction progress is monitored by TLC or LC-MS to ensure completion before proceeding to workup.

Materials and Reagents:

-

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or Toluene/EtOH/H₂O)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

-

Standard laboratory glassware for workup and purification

-

Column chromatography system

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add the aryl bromide (1.0 eq.), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 eq.), and the base (3.0 eq.).

-

Inerting the System: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system via syringe. The mixture is stirred to ensure good suspension of the reagents.

-

Catalyst Addition: Add the palladium catalyst to the flask. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.

Section 4: Relevance in Drug Discovery & Development

Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores.[12] The first-in-class proteasome inhibitor Bortezomib (Velcade®), approved for treating multiple myeloma, powerfully demonstrated the therapeutic potential of the boronic acid moiety.[13] This functional group can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition.[3][14]

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is particularly valuable because it provides a scaffold that is frequently found in biologically active molecules. Its application as a building block allows for the rapid generation of compound libraries for screening. It is a key intermediate for synthesizing:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core, which can be readily synthesized using this boronic acid.[4]

-

Protease Inhibitors: The boronic acid group itself can act as a transition-state analog for serine proteases, while the rest of the molecule provides specificity.[3]

-

Targeted Therapies: Its use extends to creating molecules for a range of diseases, including cancer and diabetes, by enabling the construction of complex heterocyclic systems.[3]

The presence of multiple functional groups allows for a "modular" approach to drug design, where different aryl halides can be coupled to the boronic acid, and the amino and ester groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Section 5: Handling, Storage, and Safety

As a laboratory chemical, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride requires careful handling.

Safety and Hazards: According to the Globally Harmonized System (GHS), this compound presents several hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

It may also be harmful if swallowed (H302) or inhaled (H332) and may cause respiratory irritation (H335).[5]

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[15]

-

Recommended storage is at room temperature, away from moisture and oxidizing agents.[3]

Conclusion

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a sophisticated and enabling chemical tool. Its value extends far beyond its molecular weight; it represents a convergence of reactivity, functionality, and strategic utility. For researchers in drug discovery and process chemistry, it provides a reliable and versatile entry point for synthesizing novel compounds with significant therapeutic potential. From its logical synthesis to its central role in the powerful Suzuki-Miyaura coupling, this reagent streamlines the construction of complex molecules, accelerating the journey from initial concept to innovative chemical matter. A thorough understanding of its properties and applications, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]

-

Pinto, M., Ribeiro, D., & Vale, N. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4431. Retrieved from [Link]

- Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Journal of the American Chemical Society. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3297. Retrieved from [Link]

-

Li, X. Lab. (2021). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

-

ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. The Scripps Research Institute. Retrieved from [Link]

-

ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]

- 5. 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | C8H11BClNO4 | CID 16427083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 13. mdpi.com [mdpi.com]

- 14. sciencedaily.com [sciencedaily.com]

- 15. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

Spectroscopic and Synthetic Profile of (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to facilitate the compound's application in advanced research, particularly in the realm of targeted therapies and complex organic synthesis. The hydrochloride salt of this compound is a versatile reagent valued for its role in developing protease inhibitors and other therapeutic agents.[1][2]

Physicochemical and Structural Properties

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, particularly in its more stable hydrochloride salt form (CAS 380430-55-7), is a key building block in medicinal chemistry.[2][3] Its utility stems from the presence of three key functional groups on a phenyl scaffold: a boronic acid, an amino group, and a methoxycarbonyl group. This unique arrangement allows for diverse chemical modifications and specific biological interactions.

The compound typically presents as a white to orange crystalline powder with a melting point reported in the range of 180-204°C.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BNO₄ · HCl | [1][4] |

| Molecular Weight | 231.44 g/mol | [1][4] |

| CAS Number | 380430-55-7 | [4] |

| Appearance | White to orange crystalline powder | [1][4] |

| Melting Point | 180-204°C | [1][2] |

| Purity | ≥98% (HPLC) | [1][4] |

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be achieved through a multi-step process, as outlined in the patent literature.[5] This procedure ensures a high-purity product suitable for demanding research applications. The causality behind this synthetic route lies in the strategic introduction and transformation of functional groups on the phenylboronic acid core.

Experimental Workflow for Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride | 380430-55-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Abstract

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a key trifunctional building block in medicinal chemistry and materials science, valued for its utility in cross-coupling reactions and as a component in constructing complex molecular architectures. Unambiguous structural confirmation is paramount for its effective use, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this molecule. It moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectrum, offering field-proven protocols for sample preparation and data acquisition. We delve into the theoretical prediction of the spectrum, detailed peak assignments, and advanced considerations such as solvent effects and the impact of the boronic acid moiety on spectral features. This document is designed to serve as a practical and authoritative reference for scientists requiring robust characterization of this important chemical entity.

Introduction: The Structural and Analytical Challenge

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid presents a unique analytical challenge due to the competing electronic effects of its three distinct functional groups on a single aromatic ring. The molecule features:

-

An amine (-NH₂) group: A powerful electron-donating group (EDG) that increases electron density on the ring, primarily at the ortho and para positions.

-

A methoxycarbonyl (-COOCH₃) group: A moderate electron-withdrawing group (EWG) that decreases electron density on the ring through resonance and inductive effects.

-

A boronic acid (-B(OH)₂) group: An EWG that can engage in complex equilibria, including dehydration to form cyclic boroxine anhydrides, which can complicate spectral interpretation[1][2].

The interplay of these groups dictates the precise chemical environment of each proton, making a thorough understanding of NMR principles essential for accurate spectral interpretation. This guide will systematically deconstruct the molecule's ¹H NMR spectrum, providing the expertise needed for confident structural verification.

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first identify the unique proton environments within the molecule.

Caption: Chemical structure with proton labels (Ha, Hb, Hc).

Predicting Chemical Shifts (δ)

The chemical shift of an aromatic proton is heavily influenced by the electronic nature of the substituents on the ring[3][4]. Benzene protons resonate at ~7.3 ppm. We can predict the shifts for Ha, Hb, and Hc by considering the additive effects of the -NH₂, -COOCH₃, and -B(OH)₂ groups.

-

-NH₂ (Amino) Group: As a strong EDG, it shields protons, shifting signals upfield (to lower ppm). This effect is strongest at the ortho (C3, C1) and para (C5) positions.

-

-COOCH₃ (Methoxycarbonyl) Group: As an EWG, it deshields protons, shifting signals downfield (to higher ppm). This effect is most pronounced at the ortho (C3, C5) and para (C1) positions.

-

-B(OH)₂ (Boronic Acid) Group: This group is electron-withdrawing, deshielding its ortho (C6, C2) and para (C4) protons.

Proton-by-Proton Analysis:

-

Hc (at C3): This proton is ortho to both the powerfully donating -NH₂ group and the withdrawing -COOCH₃ group. The strong shielding from the amino group is expected to dominate, placing this proton at the most upfield position in the aromatic region.

-

Hb (at C5): This proton is para to the -NH₂ group (shielding) and ortho to the -COOCH₃ group (deshielding). These opposing effects will place it downfield relative to Hc.

-

Ha (at C6): This proton is ortho to the deshielding -B(OH)₂ group and meta to both the -NH₂ and -COOCH₃ groups. The strong ortho deshielding from the boronic acid is expected to make Ha the most downfield of the aromatic protons.

-

-OCH₃ (Methyl) Protons: These protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

-

-NH₂ (Amine) and -B(OH)₂ (Boronic Acid) Protons: These are exchangeable protons. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a protic solvent like methanol-d₄, they may exchange with the solvent and become unobservable[1]. In an aprotic solvent like DMSO-d₆, they are more likely to be observed as broad singlets.

Predicted Splitting Patterns (Multiplicity)

The coupling constants (J) between aromatic protons provide structural information.

-

Ortho coupling (³J_HH): ~7-9 Hz

-

Meta coupling (⁴J_HH): ~2-3 Hz

-

Para coupling (⁵J_HH): ~0-1 Hz

-

Ha: Coupled to Hb (ortho, J ≈ 8 Hz). Will appear as a doublet.

-

Hb: Coupled to Ha (ortho, J ≈ 8 Hz) and Hc (meta, J ≈ 2 Hz). Will appear as a doublet of doublets (dd).

-

Hc: Coupled to Hb (meta, J ≈ 2 Hz). Will appear as a doublet (or a narrow singlet if the meta coupling is not resolved).

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data when using DMSO-d₆ as the solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (Ar-H) | 7.8 – 8.0 | Doublet (d) | ³J_HH ≈ 8 | 1H |

| Hb (Ar-H) | 7.5 – 7.7 | Doublet of Doublets (dd) | ³J_HH ≈ 8, ⁴J_HH ≈ 2 | 1H |

| Hc (Ar-H) | 6.8 – 7.0 | Doublet (d) | ⁴J_HH ≈ 2 | 1H |

| -OCH₃ | ~3.85 | Singlet (s) | - | 3H |

| -NH₂ | 5.0 – 6.0 | Broad Singlet (br s) | - | 2H |

| -B(OH)₂ | 8.0 – 9.0 | Broad Singlet (br s) | - | 2H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a robust experimental protocol is critical for obtaining a clean, interpretable spectrum. This protocol is designed to be a self-validating system, minimizing common artifacts.

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical experimental parameter.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly Recommended. It is an excellent solvent for polar, functionalized aromatic compounds. Crucially, its ability to form hydrogen bonds helps to slow the chemical exchange of the -NH₂ and -B(OH)₂ protons, making them more likely to be observed as distinct, albeit broad, signals[1]. The residual solvent peak appears at ~2.50 ppm.

-

Methanol-d₄ (CD₃OD): A viable alternative if solubility in DMSO-d₆ is poor. However, as a protic solvent, it will cause the -NH₂ and -B(OH)₂ protons to exchange with deuterium, rendering them invisible in the spectrum[1]. This can simplify the aromatic region but results in the loss of information.

-

Chloroform-d (CDCl₃): Not Recommended. The compound's polarity and potential for intermolecular hydrogen bonding will likely lead to poor solubility and significant peak broadening. Furthermore, boronic acids are prone to forming trimeric boroxine anhydrides in non-polar, aprotic solvents, which would yield an uninterpretable spectrum[1][2].

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid into a clean, dry vial[5][6].

-

Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.

-

Solubilization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any suspended solids.

-

Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been tightly plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic particulate matter, which is essential for achieving good magnetic field homogeneity (shimming) and sharp spectral lines.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Caption: Standard workflow for NMR sample preparation and analysis.

NMR Instrument Parameters

For routine structural confirmation on a modern (≥400 MHz) spectrometer:

-

Experiment: Standard 1D Proton (zg30)

-

Number of Scans (NS): 16 or 32

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Temperature: 298 K (25 °C)

Data Analysis and Advanced Considerations

Interpreting the Spectrum

A typical spectrum in DMSO-d₆ will show three distinct signals in the aromatic region (6.5-8.5 ppm), a sharp singlet for the methyl ester protons around 3.85 ppm, and potentially two broad signals for the amine and boronic acid protons. The integration of the aromatic and methyl signals should yield a 1:1:1:3 ratio, confirming the presence of the core structure.

The Boroxine Equilibrium

It is crucial to recognize that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines[2][7].

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

The formation of boroxine is favored in less polar solvents and can lead to significant signal broadening or the appearance of multiple sets of signals, complicating the spectrum. The use of a coordinating solvent like DMSO-d₆ effectively pushes this equilibrium towards the desired monomeric form, resulting in a sharp, well-resolved spectrum.

pH and Solvent Effects on Boron

The chemical environment of boron itself can be influenced by pH and coordinating solvents[8]. While ¹H NMR is the primary focus here, it is worth noting that in basic media or with strongly coordinating solvents, the boron atom can transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change can subtly influence the electronic properties of the aromatic ring and thus the chemical shifts of the attached protons.

Conclusion

The ¹H NMR spectrum of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a direct reflection of the rich electronic interplay between its constituent functional groups. A successful analysis hinges on a predictive understanding of substituent effects, a robust and validated experimental protocol, and an awareness of the unique chemical behavior of the boronic acid moiety. By selecting DMSO-d₆ as the solvent to suppress boroxine formation and carefully preparing the sample to ensure high field homogeneity, researchers can reliably obtain a high-fidelity spectrum. The predictable pattern of a downfield doublet, a central doublet of doublets, and an upfield doublet in the aromatic region, combined with the characteristic methyl singlet, provides an unambiguous fingerprint for this versatile chemical building block, ensuring its quality and identity for downstream applications in drug discovery and materials science.

References

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from San Diego State University Department of Chemistry and Biochemistry. [Link]

-

DeRusha, A. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

-

Royal Society of Chemistry. (2012). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Supporting Information. [Link]

-

Chem LibreTexts. (2024). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from Chem LibreTexts. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa. [Link]

-

ResearchGate. (2018). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chem LibreTexts. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Stability of Aminophenylboronic Acids Under Different pH Conditions

Abstract

Aminophenylboronic acids (APBAs) are indispensable reagents in modern chemistry, serving as critical building blocks in Suzuki-Miyaura cross-coupling reactions, and as versatile ligands in the development of sensors for bioactive molecules like saccharides.[1][2] However, their utility is intrinsically linked to their chemical stability, which is profoundly influenced by the pH of their environment. This guide provides a comprehensive exploration of the factors governing APBA stability, focusing on the mechanistic underpinnings of pH-dependent degradation pathways. We will dissect the key chemical equilibria at play, detail authoritative analytical methods for stability assessment, and present actionable strategies for mitigating degradation, thereby enabling researchers to harness the full potential of these valuable compounds.

The Fundamental Chemistry of Aminophenylboronic Acids: A Balancing Act

To understand the stability of APBAs, one must first appreciate the delicate chemical equilibria they participate in, particularly in aqueous solutions. The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This inherent Lewis acidity is the linchpin of its pH-dependent behavior.

The Critical pH-Dependent Equilibrium

In an aqueous medium, an aminophenylboronic acid molecule exists in a dynamic equilibrium between two primary forms: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. This equilibrium is dictated by the pH of the solution.

-

Low pH (Acidic Conditions): The equilibrium favors the neutral, trigonal planar form.

-

High pH (Alkaline Conditions): The equilibrium shifts towards the anionic, tetrahedral boronate form through the addition of a hydroxide ion.

The pKa of the boronic acid functional group is a crucial parameter, representing the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal. For 4-aminophenylboronic acid, the predicted pKa is approximately 8.82.[3] This means that in physiological and slightly basic conditions, a significant portion of the APBA will exist as the more stable tetrahedral boronate.

Caption: Reversible formation of boroxine from APBA monomers.

Protodeboronation: The Irreversible Loss of Function

Protodeboronation is a more destructive degradation pathway wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of aniline from aminophenylboronic acid. [4]This reaction is often an undesired side process in synthetic applications like Suzuki couplings. [4] Mechanism and pH Dependence: The rate of protodeboronation is highly dependent on pH.

-

Acid-Promoted: Under certain acidic conditions, protodeboronation can occur, often following an intermolecular metathesis mechanism. [5]* Base-Catalyzed: The reaction is often fastest at high pH. [6][7]This is because the more electron-rich tetrahedral boronate anion is more susceptible to electrophilic attack by a proton source, leading to the cleavage of the C-B bond.

This pathway is generally irreversible and represents a complete loss of the boronic acid functionality.

A Practical Guide to Stability Assessment

A robust understanding of APBA stability requires empirical data. A well-designed pH-dependent stability study is essential for any researcher or drug development professional working with these compounds.

Experimental Design: A Self-Validating Workflow

A forced degradation study is the gold standard for evaluating stability. The goal is to expose the APBA to a range of pH conditions over time and quantify its degradation.

Caption: Experimental workflow for a pH-dependent stability study.

Core Analytical Technique: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying the stability of APBAs. A "stability-indicating" method is one that can separate the intact drug from its degradation products, ensuring accurate quantification.

Expert Insight: The choice of HPLC conditions is critical. On-column hydrolysis of boronic esters is a known issue, and similar care must be taken with boronic acids. [8]Using mobile phases without strong pH modifiers can sometimes minimize on-column degradation. [8]Developing a separation for multiple boronic acids often involves screening at both low and high pH to leverage differences in the charge state of the analytes. Step-by-Step HPLC Protocol Example:

-

Column Selection: A robust C18 column (e.g., Waters XSelect™ HSS T3, 100 Å, 2.5 µm, 2.1 mm X 100 mm) is a versatile starting point.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid provides a low pH environment (around 2.7) which keeps the APBA in its neutral form and often provides good peak shape.

-

-

Gradient Elution:

-

Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Rationale: A gradient is necessary to elute the parent APBA and potentially more hydrophobic degradation products like the boroxine.

-

-

Detection:

-

UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 280 nm).

-

Mass Spectrometry (MS) is highly recommended for identifying degradation products by mass.

-

-

Data Analysis: Plot the percentage of remaining APBA against time for each pH condition. This data can be used to calculate degradation rate constants.

Data Presentation: Quantifying Stability

The results of the stability study should be summarized in a clear, comparative format.

| pH Condition | Temperature (°C) | Initial Purity (%) (t=0) | Purity (%) (t=24h) | Purity (%) (t=48h) | Calculated Half-Life (t½) | Major Degradant Observed |

| 2.0 (HCl) | 40 | 99.8 | 98.5 | 97.1 | > 100 hours | Aniline (from Protodeboronation) |

| 4.5 (Acetate) | 40 | 99.7 | 99.5 | 99.2 | Very Stable | Minor unknown impurities |

| 7.4 (Phosphate) | 40 | 99.8 | 99.7 | 99.6 | Very Stable | Negligible degradation |

| 9.0 (Borate) | 40 | 99.6 | 97.0 | 94.2 | ~ 60 hours | Boroxine, Aniline |

| 12.0 (NaOH) | 40 | 99.5 | 85.3 | 72.1 | ~ 20 hours | Aniline (from Protodeboronation) |

Note: Data is illustrative and will vary based on the specific APBA and experimental conditions.

Strategies for Stabilization and Best Practices

Based on the mechanistic understanding and analytical data, several strategies can be employed to enhance the shelf-life and in-use stability of aminophenylboronic acids.

-

pH Control: Maintaining the pH in the slightly acidic to neutral range (pH 4-7.5) is generally optimal for minimizing both protodeboronation and boroxine formation in aqueous solutions.

-

Storage: Solid APBAs should be stored in a cool, dry place under an inert atmosphere to minimize spontaneous dehydration to the boroxine. [3]* Formulation with Diols: In solution, APBAs can be stabilized by forming reversible covalent esters with diols (e.g., ethylene glycol, pinacol). [2][9]This effectively protects the boronic acid moiety from degradation. The binding of APBA to diols is itself a pH-dependent process, often favored at pH values above the pKa of the boronic acid. [10]* Solvent Choice: For reaction chemistry, the choice of solvent is critical. While aqueous bases are common in Suzuki couplings, the presence of water can facilitate degradation. Anhydrous conditions, where possible, can suppress hydrolysis-dependent pathways.

Conclusion

The stability of aminophenylboronic acids is a multifaceted issue governed by a delicate interplay of pH-dependent equilibria. The primary degradation pathways—reversible boroxine formation and irreversible protodeboronation—are both profoundly influenced by pH. A thorough understanding of these mechanisms, coupled with rigorous analytical assessment using stability-indicating HPLC methods, empowers researchers to control for instability. By implementing strategies such as careful pH control, appropriate storage, and protective formulation, the integrity of these vital chemical tools can be preserved, ensuring reliable and reproducible results in both synthesis and analytical applications.

References

-

Al-Khafaji, Z. R., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. [Link]

-

Höpfel, H., et al. (2009). 3-Aminophenylboronic acid monohydrate. PMC. [Link]

-

Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

PubChem. 3-Aminophenylboronic acid Compound Summary. National Center for Biotechnology Information. [Link]

-

Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

-

Organic Chemistry Portal. Protodeboronation. Organic-Chemistry.org. [Link]

-

Zachara, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Wikipedia. Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. 3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]

-

Zhang, L., et al. (2011). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. RSC Publishing. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

-

Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

Al-Masoudi, W. A., et al. (2019). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

-

Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]

-

Worrell, B. T., et al. (2013). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

-

Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

-

Reddit. Self-condensation of phenylboronic acid. r/chemistry. [Link]

Sources

- 1. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]

- 2. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminophenylboronic acid | 89415-43-0 [chemicalbook.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

The Unseen Instability: A Technical Guide to the Thermal Stability of Substituted Phenylboronic Acids

Foreword: Beyond the Suzuki Coupling – A Practical Imperative

To the researcher in drug development, the process chemist scaling up a synthesis, or the materials scientist innovating new polymers, phenylboronic acids are indispensable tools. Their utility in carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, is a cornerstone of modern organic chemistry. However, beneath this celebrated reactivity lies a critical, often overlooked, characteristic: their inherent thermal instability. This guide moves beyond the well-trodden path of their synthetic applications to address the practical challenges of their stability, providing a framework for understanding, quantifying, and predicting their thermal behavior. As we push the boundaries of molecular complexity, a deep understanding of the thermal limitations of our building blocks is not just advantageous; it is essential for robust, reproducible, and safe chemical innovation.

The Dual Nature of Phenylboronic Acids: Reactivity and Instability